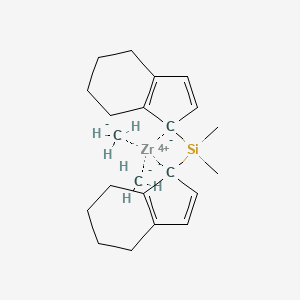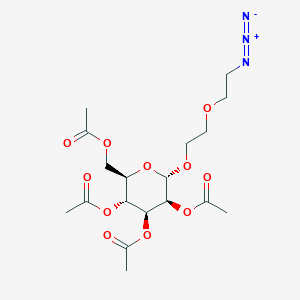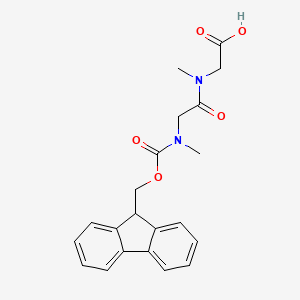![molecular formula C11H5F6NO2 B6291787 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone CAS No. 143252-72-6](/img/structure/B6291787.png)
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone (TFMO) is a highly fluorinated heterocyclic compound that has been used in a variety of applications. It is a versatile compound that can be used as a synthetic building block, a ligand for metal complexes, and a reagent for organic synthesis. It has been used in a variety of scientific research applications, including in biochemistry, medicinal chemistry, and materials science. In
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been used in a variety of scientific research applications. It has been used in biochemistry to study the structure and function of proteins. It has also been used in medicinal chemistry to study the mechanism of action of drugs. In addition, it has been used in materials science to study the properties of materials.
Wirkmechanismus
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone has been reported to bind to proteins in a variety of ways. It has been reported to bind to proteins through hydrogen bonding and hydrophobic interactions. It has also been reported to bind to proteins through covalent interactions.
Biochemical and Physiological Effects
This compound has been reported to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes, such as cytochrome P450 enzymes, and to affect the expression of genes. It has also been reported to have an effect on the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone in laboratory experiments has a number of advantages. It is a highly fluorinated compound, which makes it more stable than other compounds. It is also highly soluble in a variety of solvents, which makes it easier to work with. Additionally, it is relatively inexpensive and easy to synthesize.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a highly reactive compound, and can potentially react with other compounds in the reaction mixture. Additionally, it can be difficult to remove from the reaction mixture, as it is highly soluble in a variety of solvents.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone. It could be used to study the structure and function of proteins in more detail. It could also be used as a reagent in organic synthesis, as it is highly reactive and can be used to synthesize a variety of compounds. Additionally, it could be used to study the mechanism of action of drugs, as it has been reported to have an effect on the metabolism of drugs. Finally, it could be used in materials science to study the properties of materials, as it is highly fluorinated and can bind to a variety of molecules.
Synthesemethoden
2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone can be synthesized from the reaction of 2-chloro-4-(trifluoromethyl)phenyl-5(2H)-oxazolone and trifluoromethyl iodide, followed by a hydrolysis reaction. This reaction has been reported to yield a product with a purity of 97% or higher. The reaction can be carried out in either an aqueous or organic solvent. The reaction has been reported to be highly efficient and cost-effective.
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-2H-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6NO2/c12-10(13,14)6-3-1-5(2-4-6)7-8(19)20-9(18-7)11(15,16)17/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIXEVOPZUVZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)




![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)
